molecular formula C11H15N3 B15158259 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-86-3

4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B15158259
CAS No.: 675589-86-3
M. Wt: 189.26 g/mol
InChI Key: UYYLURCEMVZEDK-UHFFFAOYSA-N
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Description

4-(Pyridin-4-YL)-1,4-diazabicyclo[321]octane is a nitrogen-containing heterocyclic compound This compound is part of the diazabicyclo family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the reduction of aziridines using lithium aluminum hydride (LiAlH4), which results in the formation of the bicyclic structure . Another approach involves the use of palladium-catalyzed reactions to form the desired compound from simpler starting materials .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, catalytic hydrogenation.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane stands out due to the presence of the pyridine ring, which enhances its chemical reactivity and potential for functionalization. This unique feature allows for a broader range of applications in drug discovery and synthetic chemistry.

Properties

CAS No.

675589-86-3

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-pyridin-4-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-4-12-5-2-10(1)14-8-7-13-6-3-11(14)9-13/h1-2,4-5,11H,3,6-9H2

InChI Key

UYYLURCEMVZEDK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=CC=NC=C3

Origin of Product

United States

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